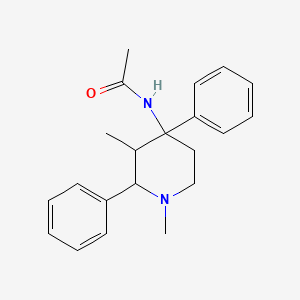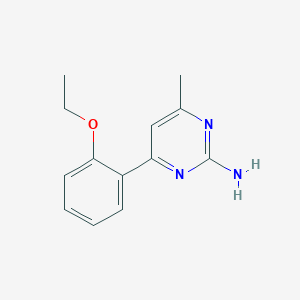
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one
Descripción general
Descripción
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one, also known as D609, is a synthetic compound that has been extensively used in scientific research. It is a thiochromanone derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one involves the inhibition of PC-PLC and iPLA2. PC-PLC cleaves phosphatidylcholine to produce diacylglycerol and phosphocholine, which are involved in various cellular processes. iPLA2 cleaves phospholipids to produce free fatty acids and lysophospholipids, which are involved in cellular homeostasis and inflammation. By inhibiting these enzymes, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one affects various cellular processes and has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has also been shown to affect lipid metabolism by inhibiting the synthesis of phosphatidylcholine and inducing autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one in lab experiments. 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have non-specific effects on cellular processes, which can make it difficult to interpret results. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For the use of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one include studying lipid metabolism and autophagy, using it in combination with other compounds, developing analogs with improved specificity and potency, and conducting animal studies.
Aplicaciones Científicas De Investigación
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in several cellular processes such as signal transduction, membrane trafficking, and apoptosis. 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has also been shown to inhibit calcium-independent phospholipase A2 (iPLA2), which is involved in cellular homeostasis and inflammation. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been used as a tool to study the role of phospholipids in cellular processes such as autophagy and lipid metabolism.
Propiedades
IUPAC Name |
2-hydroxy-3-(3-oxo-1-phenylbutyl)thiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3S/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFXKSSTNXKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(SC3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)


![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)
![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-6-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B3819519.png)
![butyl [(2-oxo-2H-chromen-4-yl)oxy]acetate](/img/structure/B3819520.png)
![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)


![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)